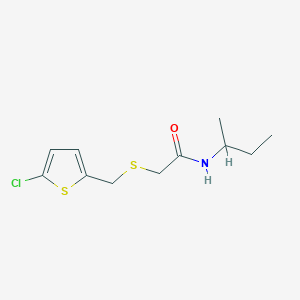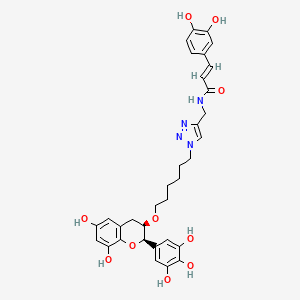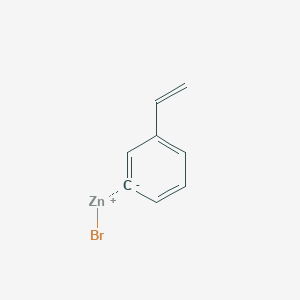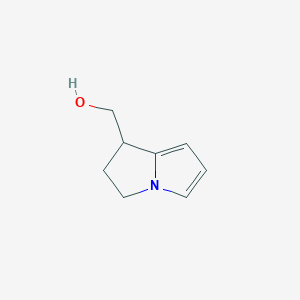
N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-methylcytidine-3'-O-succinate, triethylamine salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “MFCD30475570” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD30475570” involves several steps, each requiring precise reaction conditions to ensure the desired product is obtained. One common synthetic route includes:
Starting Materials: The synthesis begins with readily available starting materials such as aromatic compounds and specific functional groups.
Reaction Steps: The process involves multiple steps, including nitration, reduction, and cyclization reactions. Each step requires specific reagents and conditions, such as controlled temperatures, catalysts, and solvents.
Purification: After the synthesis, the compound is purified using techniques like recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of “MFCD30475570” is scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to maintain consistent quality and yield.
化学反応の分析
Types of Reactions
“MFCD30475570” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically used in acidic or basic media.
Reduction: Sodium borohydride and lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents and nucleophiles are used under controlled temperatures and solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
“MFCD30475570” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of “MFCD30475570” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
特性
分子式 |
C43H54N4O11 |
|---|---|
分子量 |
802.9 g/mol |
IUPAC名 |
4-[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl]oxy-4-oxobutanoic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C37H39N3O11.C6H15N/c1-23(41)38-30-20-21-40(36(45)39-30)35-34(48-4)33(51-32(44)19-18-31(42)43)29(50-35)22-49-37(24-8-6-5-7-9-24,25-10-14-27(46-2)15-11-25)26-12-16-28(47-3)17-13-26;1-4-7(5-2)6-3/h5-17,20-21,29,33-35H,18-19,22H2,1-4H3,(H,42,43)(H,38,39,41,45);4-6H2,1-3H3/t29-,33-,34-,35-;/m1./s1 |
InChIキー |
MCJPDWVARNZBNE-IDRVPNEDSA-N |
異性体SMILES |
CCN(CC)CC.CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O)OC |
正規SMILES |
CCN(CC)CC.CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B14889562.png)


![(1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14889583.png)


![8-(4-Diethylamino-benzylidene)-6,10-dioxa-spiro[4.5]decane-7,9-dione](/img/structure/B14889616.png)

![(6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B14889638.png)
